6-Chloropyrazine-2-sulfonic acid
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Overview
Description
6-Chloropyrazine-2-sulfonic acid is a chemical compound with the molecular formula C4H3ClN2O3S. It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloropyrazine-2-sulfonic acid typically involves the chlorination of pyrazine-2-sulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 6-position of the pyrazine ring. Common reagents used in this process include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloropyrazine-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while substitution reactions can produce various substituted pyrazine compounds.
Scientific Research Applications
6-Chloropyrazine-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloropyrazine-2-sulfonic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and pathways. For example, it may inhibit certain bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Pyrazine-2-sulfonic acid: Lacks the chlorine atom at the 6-position.
6-Bromopyrazine-2-sulfonic acid: Contains a bromine atom instead of chlorine.
6-Fluoropyrazine-2-sulfonic acid: Contains a fluorine atom instead of chlorine.
Uniqueness
6-Chloropyrazine-2-sulfonic acid is unique due to the presence of the chlorine atom at the 6-position, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
Molecular Formula |
C4H3ClN2O3S |
---|---|
Molecular Weight |
194.60 g/mol |
IUPAC Name |
6-chloropyrazine-2-sulfonic acid |
InChI |
InChI=1S/C4H3ClN2O3S/c5-3-1-6-2-4(7-3)11(8,9)10/h1-2H,(H,8,9,10) |
InChI Key |
HFCIHNDMYNNGLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)S(=O)(=O)O |
Origin of Product |
United States |
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